N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(cyclopropylcarbonyl)oxy]amine
Description
Properties
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2S/c1-24-15(27-9-11-4-2-3-5-13(11)18)12(14(23-24)17(19,20)21)8-22-26-16(25)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3/b22-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRRGIWBKGNSEI-GZIVZEMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2CC2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2CC2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(cyclopropylcarbonyl)oxy]amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, featuring a trifluoromethyl group and a chlorobenzyl sulfanyl moiety, suggests potential applications in various therapeutic areas, particularly in oncology and anti-inflammatory treatments.
- Molecular Formula : C17H15ClF3N3O2S
- Molecular Weight : 417.83 g/mol
- CAS Number : Not specified in the sources.
Biological Activities
Recent studies have highlighted the biological activities of pyrazole derivatives, indicating their effectiveness against multiple targets:
-
Anticancer Activity :
- Pyrazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. A study identified a novel anticancer compound from a library screening that included pyrazole derivatives, suggesting that similar compounds could be effective in cancer therapy .
- Specific to this compound, preliminary data indicates it may inhibit tumor growth in certain cancer cell lines, although detailed studies are required for validation.
-
Anti-inflammatory Effects :
- Pyrazoles have been documented for their anti-inflammatory properties. Compounds with similar structural motifs have shown inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory process .
- The presence of the chlorobenzyl sulfanyl group may enhance the anti-inflammatory potential by modulating inflammatory pathways.
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is heavily influenced by their structural components. For this compound, the following aspects are critical:
- Trifluoromethyl Group : This moiety is known to increase lipophilicity and metabolic stability, potentially enhancing bioavailability.
- Chlorobenzyl Sulfanyl Group : This substitution may contribute to increased interaction with biological targets, enhancing potency.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazole derivatives, including compounds structurally related to this compound revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Evaluation
In another investigation focusing on inflammatory models, pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated that compounds with similar structures effectively reduced pro-inflammatory cytokines in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly in the pyrazole core and substituent patterns.
Core Pyrazole Derivatives with Sulfanyl and Trifluoromethyl Groups
Triazole and Tetrazole Analogs
Key Structural and Functional Differences
| Feature | Target Compound | Closest Analog (CAS 321553-39-3) |
|---|---|---|
| Substituent at Position 4 | Cyclopropylcarbonyloxyamine | 4-Methoxyphenylcarboxamide |
| Polarity | Moderate (cyclopropyl reduces steric bulk) | Higher (carboxamide increases hydrogen bonding) |
| Metabolic Stability | Likely enhanced (cyclopropyl resists oxidation) | May undergo hydrolysis or glucuronidation |
| Therapeutic Potential | Underexplored; inferred insecticidal/antifungal activity from analogs | Reported in pesticidal patents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
